[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride
Overview
Description
“[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride” is a chemical compound with significant potential in the fields of scientific research and industry. It has a CAS RN® number of 76712-84-0 . The IUPAC name for this compound is N-[3-(1,3-benzoxazol-2-yl)propyl]-N-methylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The molecular weight of “[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride” is 190.24 . More detailed physical and chemical properties were not available in the retrieved sources.Scientific Research Applications
Parkinsonism Research
The compound has been studied in the context of parkinsonism. A study reported that the abuse of a meperidine congener, which is structurally related to [3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride, led to parkinsonism. This condition persisted for an extended period and responded to drugs that stimulate dopamine receptors, indicating the compound's potential impact on dopaminergic systems. This research highlighted the neurotoxic potential of certain analogs and their effects on the brain's aminergic neurons, particularly in the substantia nigra (Davis et al., 1979).
Pesticide Exposure and Cancer Risk
Heterocyclic aromatic amines, which include compounds like [3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride, are used in pesticides. A study on pesticide applicators exposed to imazethapyr, a heterocyclic aromatic amine, found significant trends in the risk of bladder and colon cancer with increasing lifetime exposure. This research provides insights into the occupational hazards of working with these compounds and highlights the need for continued evaluation of their potential risk to humans (Koutros et al., 2009).
Environmental and Health Monitoring
Studies have assessed the exposure to environmental phenols, which include benzoxazol derivatives, among pregnant women. These studies offer insights into the distribution of these compounds in human populations and their potential effects on health. The presence of these compounds in human biospecimens indicates their pervasiveness in the environment and potential implications for public health (Mortensen et al., 2014).
Dermatological Applications
Compounds related to [3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride, like benzydamine hydrochloride, are used for their anti-inflammatory, analgesic, and antipyretic properties in various dermatological applications. The study of contact allergies to these compounds contributes to understanding their safety and potential risks in topical applications (Bruynzeel, 1986).
Safety And Hazards
properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h1-2,4-5H,3,6-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFABMGASHAZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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